molecular formula C22H15NO3 B5027283 N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide

N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5027283
M. Wt: 341.4 g/mol
InChI Key: YMDGRICTXJZTCN-UHFFFAOYSA-N
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Description

N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c1-13-15-6-2-4-8-18(15)26-21(13)22(24)23-14-10-11-17-16-7-3-5-9-19(16)25-20(17)12-14/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDGRICTXJZTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . Another method employs proton quantum tunneling, which results in fewer side reactions and higher yields .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale reactions using microwave-assisted synthesis (MWI). This method is known for its efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

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